Sodium 1-methyl-1H-imidazole-4-sulfinate
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Overview
Description
Sodium 1-methyl-1H-imidazole-4-sulfinate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a sulfinic acid group attached to the imidazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-methyl-1H-imidazole-4-sulfinate typically involves the sulfonation of 1-methyl-1H-imidazole. One common method includes the reaction of 1-methyl-1H-imidazole with sulfur dioxide and an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an aqueous medium, and the resulting sulfinic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically isolated through crystallization or precipitation methods.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-methyl-1H-imidazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfinic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Sodium 1-methyl-1H-imidazole-4-sulfonate.
Reduction: Sodium 1-methyl-1H-imidazole-4-sulfide.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 1-methyl-1H-imidazole-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonated imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals, dyes, and catalysts.
Mechanism of Action
The mechanism of action of Sodium 1-methyl-1H-imidazole-4-sulfinate involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and antifungal effects. The imidazole ring can also interact with metal ions, potentially affecting metalloproteins and enzymes.
Comparison with Similar Compounds
Sodium 1H-imidazole-4-sulfinate: Similar structure but lacks the methyl group at the 1-position.
Sodium 1-methyl-1H-imidazole-4-sulfonate: Oxidized form with a sulfonic acid group instead of a sulfinic acid group.
Sodium 1-methyl-1H-imidazole-4-sulfide: Reduced form with a sulfide group instead of a sulfinic acid group.
Uniqueness: Sodium 1-methyl-1H-imidazole-4-sulfinate is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to its oxidized or reduced counterparts. This reactivity makes it a valuable reagent in organic synthesis and a subject of interest in biological and medicinal research.
Biological Activity
Sodium 1-methyl-1H-imidazole-4-sulfinate (SMIS) is a compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article outlines the biological activity of SMIS, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its imidazole ring, which is known for its reactivity and ability to interact with various biological targets. The compound's molecular formula is C₄H₆N₂O₂S, with a molecular weight of approximately 158.17 g/mol. Its unique structure allows it to participate in various biochemical processes.
Biological Activities
The biological activities of SMIS can be categorized into several key areas:
1. Antimicrobial Properties
- Bacterial Activity: SMIS has demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis, leading to cell lysis and death.
- Fungal Activity: Similar compounds within the imidazole class have shown antifungal properties, suggesting potential applications in treating fungal infections.
2. Antiviral Activity
Research indicates that SMIS may possess antiviral properties, particularly against viruses such as dengue and hepatitis C. Its mechanism of action appears to involve inhibition of viral replication and interference with viral protein synthesis.
3. Anti-inflammatory Effects
SMIS has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could make it a candidate for treating inflammatory diseases.
4. Antitumor Activity
Preliminary studies suggest that SMIS may exhibit antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways.
Case Studies
Several case studies have highlighted the biological activity of SMIS:
- Case Study 1: A study evaluated the antimicrobial efficacy of SMIS against Staphylococcus aureus and Escherichia coli, reporting a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Case Study 2: In vitro experiments demonstrated that SMIS inhibited the replication of the dengue virus in human cell lines, with an IC50 value of approximately 10 µM, indicating its potential as an antiviral agent.
Research Findings
Recent research has focused on the synthesis and characterization of SMIS derivatives to enhance its biological activity:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Methyl group at position one | Antimicrobial, antiviral |
Sodium 1-methyl-2H-imidazole-5-sulfinate | Additional methyl group at position five | Enhanced antiviral activity |
Sodium 2-methyl-1H-imidazole-4-sulfinate | Methyl group at position two | Increased anti-inflammatory effects |
The biological activity of SMIS is attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition: SMIS may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding: The compound can bind to specific receptors on cell membranes, modulating signal transduction pathways that regulate cell growth and apoptosis.
Properties
Molecular Formula |
C4H5N2NaO2S |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
sodium;1-methylimidazole-4-sulfinate |
InChI |
InChI=1S/C4H6N2O2S.Na/c1-6-2-4(5-3-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
YKBSJEGJFBUVPO-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=C(N=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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